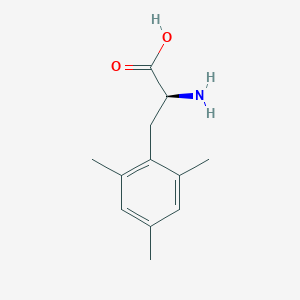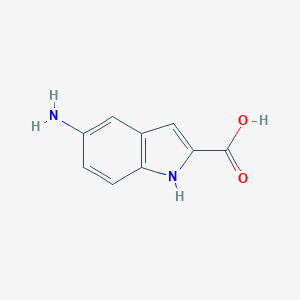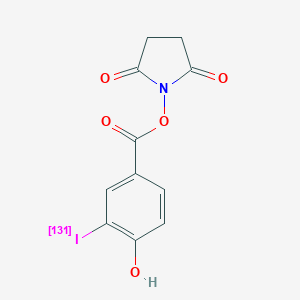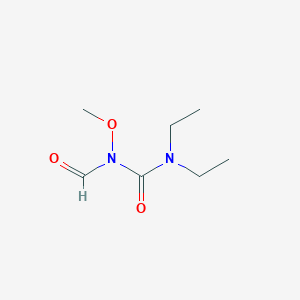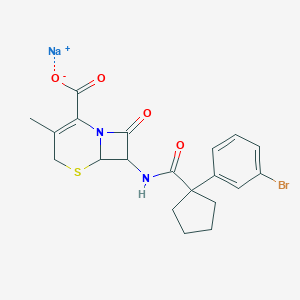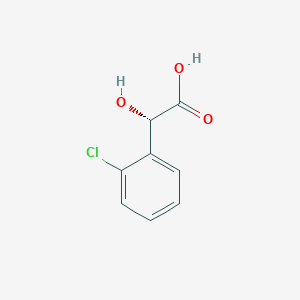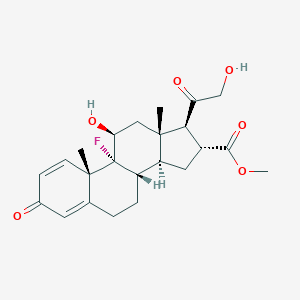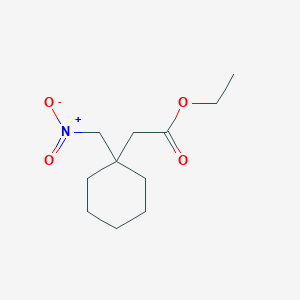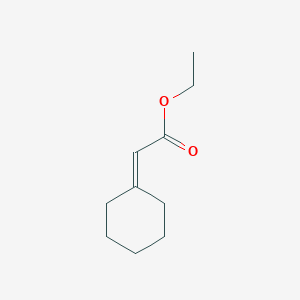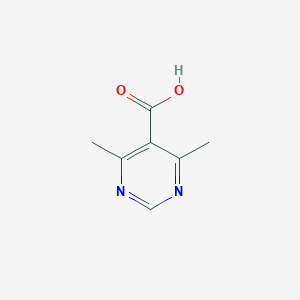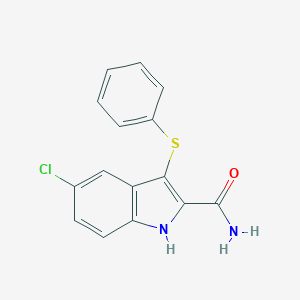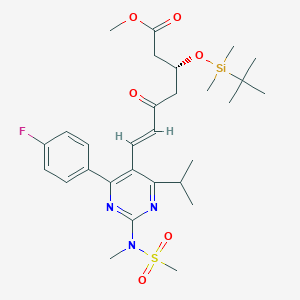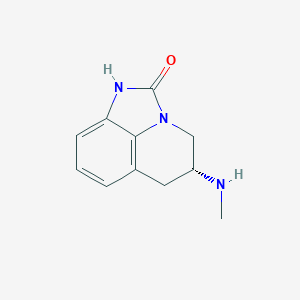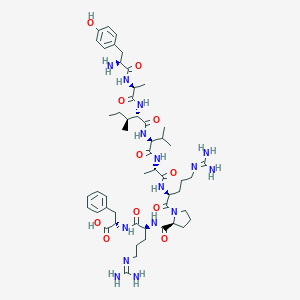
Peptide tyrosine phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PTP is a neuropeptide that is derived from the proopiomelanocortin (POMC) precursor protein. It is mainly expressed in the hypothalamus and is involved in the regulation of food intake, energy balance, and stress responses. PTP has been shown to have anorexigenic effects, meaning that it can reduce food intake and body weight.
作用機序
PTP acts on the melanocortin system in the hypothalamus, which is involved in the regulation of food intake and energy balance. PTP binds to the melanocortin-4 receptor (MC4R) and activates the downstream signaling pathway, leading to a reduction in food intake and an increase in energy expenditure.
生化学的および生理学的効果
PTP has been shown to have anorexigenic effects, reducing food intake and body weight in both rodents and humans. It has also been shown to have anti-inflammatory effects and can reduce oxidative stress. PTP has been shown to have a long half-life, making it a potential candidate for therapeutic applications.
実験室実験の利点と制限
One advantage of using PTP in lab experiments is its anorexigenic effects, which can be used to study the regulation of food intake and energy balance. PTP also has a long half-life, making it easier to administer in experiments. One limitation of using PTP is its potential off-target effects, as it can bind to other receptors in addition to MC4R.
将来の方向性
There are several potential future directions for PTP research. One area of interest is its potential as a treatment for obesity and related metabolic disorders. Another area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of PTP and its potential therapeutic applications.
合成法
PTP can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The amino acid sequence of PTP is Tyr-Pro-Phe, and it can be synthesized using Fmoc (fluorenylmethyloxycarbonyl) chemistry. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
科学的研究の応用
PTP has been extensively studied in the field of neuroscience due to its potential therapeutic applications. It has been shown to have anorexigenic effects in both rodents and humans, making it a potential treatment for obesity. PTP has also been shown to have anti-inflammatory effects and can reduce oxidative stress, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
144527-25-3 |
|---|---|
製品名 |
Peptide tyrosine phenylalanine |
分子式 |
C52H81N15O11 |
分子量 |
1092.3 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C52H81N15O11/c1-7-29(4)41(66-43(70)31(6)60-44(71)35(53)26-33-19-21-34(68)22-20-33)48(75)65-40(28(2)3)47(74)61-30(5)42(69)63-37(17-12-24-59-52(56)57)49(76)67-25-13-18-39(67)46(73)62-36(16-11-23-58-51(54)55)45(72)64-38(50(77)78)27-32-14-9-8-10-15-32/h8-10,14-15,19-22,28-31,35-41,68H,7,11-13,16-18,23-27,53H2,1-6H3,(H,60,71)(H,61,74)(H,62,73)(H,63,69)(H,64,72)(H,65,75)(H,66,70)(H,77,78)(H4,54,55,58)(H4,56,57,59)/t29-,30-,31-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |
InChIキー |
BDUCNKVXJBDQDF-NKDPYFLXSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N |
正規SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N |
その他のCAS番号 |
144527-25-3 |
配列 |
YAIVARPRF |
同義語 |
peptide tyrosine phenylalanine Tyr-Ala-Ile-Val-Ala-Arg-Pro-Arg-Phe tyrosyl-alanyl-isoleucyl-valyl-alanyl-arginyl-prolyl-arginyl-phenylalanine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



